molecular formula C15H16ClNO2S B2744529 N-[2-(3-chlorophenyl)-2-methoxypropyl]thiophene-2-carboxamide CAS No. 1795420-59-5

N-[2-(3-chlorophenyl)-2-methoxypropyl]thiophene-2-carboxamide

Cat. No.: B2744529
CAS No.: 1795420-59-5
M. Wt: 309.81
InChI Key: PIALWCMMVLYPSH-UHFFFAOYSA-N
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Description

N-[2-(3-chlorophenyl)-2-methoxypropyl]thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Compounds containing thiophene rings are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and organic electronics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-chlorophenyl)-2-methoxypropyl]thiophene-2-carboxamide can be achieved through several synthetic routes. One common method involves the condensation of 3-chlorobenzaldehyde with 2-methoxypropylamine to form the intermediate Schiff base. This intermediate is then reacted with thiophene-2-carboxylic acid chloride in the presence of a base, such as triethylamine, to yield the desired compound .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale reactions using continuous flow reactors. These reactors provide better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or copper, can also enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-chlorophenyl)-2-methoxypropyl]thiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[2-(3-chlorophenyl)-2-methoxypropyl]thiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).

    Organic Electronics: The compound is explored for its use in organic photovoltaic cells and sensors.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)thiophene-2-carboxamide
  • N-(2-methoxypropyl)thiophene-2-carboxamide
  • N-(2-(3-chlorophenyl)-2-methoxyethyl)thiophene-2-carboxamide

Uniqueness

N-[2-(3-chlorophenyl)-2-methoxypropyl]thiophene-2-carboxamide is unique due to the presence of both the 3-chlorophenyl and 2-methoxypropyl groups. These substituents enhance its biological activity and provide distinct chemical properties compared to other thiophene derivatives .

Properties

IUPAC Name

N-[2-(3-chlorophenyl)-2-methoxypropyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO2S/c1-15(19-2,11-5-3-6-12(16)9-11)10-17-14(18)13-7-4-8-20-13/h3-9H,10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIALWCMMVLYPSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC=CS1)(C2=CC(=CC=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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